(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
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Overview
Description
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclohexyl ring, a cyclopropyl group, and an amino-propionamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Acetylation: The acetyl group is added to the cyclopropyl-amino intermediate through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the amino-propionamide moiety: The final step involves the coupling of the acetyl-cyclopropyl-amino-cyclohexyl intermediate with an amino-propionamide derivative under appropriate reaction conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as nucleophilic substitution or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Pharmacology: Researchers investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its potential as a drug candidate.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biology: The compound is used in biological studies to explore its effects on cellular processes, enzyme activities, and molecular interactions.
Mechanism of Action
The mechanism of action of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activities and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[4-(Cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide: Lacks the acetyl group, which may affect its chemical properties and biological activities.
(S)-N-[4-(Acetyl-amino)-cyclohexyl]-2-amino-propionamide: Lacks the cyclopropyl group, which may influence its reactivity and interactions with molecular targets.
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-butyramide: Contains a butyramide moiety instead of a propionamide moiety, which may alter its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and cyclopropyl groups, along with the cyclohexyl and amino-propionamide moieties, contributes to its potential as a versatile compound for various scientific applications.
Properties
IUPAC Name |
(2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-aminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-9(15)14(19)16-11-3-5-12(6-4-11)17(10(2)18)13-7-8-13/h9,11-13H,3-8,15H2,1-2H3,(H,16,19)/t9-,11?,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQULKGKLABZIE-GCVQQVDUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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